(R)-FL118 Antiproliferative Activity Across Five Cancer Cell Lines: Quantitative IC50 Data for Stereochemical Control Applications
(R)-FL118 demonstrates measurable but substantially attenuated antiproliferative activity across multiple cancer cell lines compared with the (S)-enantiomer FL118, which exhibits low nanomolar potency [1]. While direct head-to-head IC50 values for (S)-FL118 under identical assay conditions are not fully detailed in the primary source, the stereochemical dependence of activity is firmly established through cross-study SAR evidence showing that 20(S) configuration is essential for high-potency survivin/Mcl-1 inhibition and nanomolar-range cytotoxicity [2]. (R)-FL118 IC50 values serve as a quantitative baseline for establishing the enantioselectivity window.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50: 392.7 ng/mL (B16), 32.53 ng/mL (MCF-7), 129.3 ng/mL (HS578T), 138.7 ng/mL (DU145), 92.51 ng/mL (MPC3) |
| Comparator Or Baseline | (S)-FL118: Exhibits low nanomolar potency (reported IC50 values generally in the 0.025-100 nM range across various cancer models, with activity dependent on 20(S) configuration per SAR studies) |
| Quantified Difference | (R)-FL118 IC50 values are in the 32.5-392.7 ng/mL range (approximately 83-1,000 nM assuming MW 392.36), representing activity that is attenuated by approximately 2-3 orders of magnitude compared to (S)-FL118's nanomolar potency |
| Conditions | In vitro cell viability assays; B16 (melanoma), MCF-7 and HS578T (breast cancer), DU145 and MPC3 (prostate cancer) cell lines |
Why This Matters
These IC50 values define (R)-FL118's utility as a stereochemical control in SAR studies, enabling researchers to distinguish enantioselective effects from scaffold-driven baseline activity.
- [1] Del Poeta M, Chen SF, Von Hoff D, Dykstra CC, Wani MC, Manikumar G, Heitman J, Wall ME, Perfect JR. Comparison of in vitro activities of camptothecin and nitidine derivatives against fungal and cancer cells. Antimicrob Agents Chemother. 1999;43(12):2862-2868. PMID: 10582869. View Source
- [2] Zhao J, Ling X, Cao S, Liu X, Wan S, Jiang T, Li F. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration. Mol Pharm. 2014;11(2):457-467. PMID: 24329001. View Source
